molecular formula C3H4BrNO B6235927 3-bromo-4,5-dihydro-1,2-oxazole CAS No. 288370-87-6

3-bromo-4,5-dihydro-1,2-oxazole

Cat. No. B6235927
CAS RN: 288370-87-6
M. Wt: 150
InChI Key:
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Description

3-bromo-4,5-dihydro-1,2-oxazole (BDO) is a heterocyclic compound that has been studied extensively due to its interesting properties. BDO is a five-membered ring with a bromine atom in the 3-position and an oxygen atom in the 1-position. It is a colorless solid that can be synthesized from a variety of starting materials. BDO has a wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

3-bromo-4,5-dihydro-1,2-oxazole has been studied extensively for its potential applications in pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, 3-bromo-4,5-dihydro-1,2-oxazole has been studied for its potential use as an anti-inflammatory agent, as well as a potential treatment for certain types of cancer. In agrochemicals, 3-bromo-4,5-dihydro-1,2-oxazole has been studied for its potential use as an insecticide, fungicide, and herbicide. In materials science, 3-bromo-4,5-dihydro-1,2-oxazole has been studied for its potential use as a catalyst and as a polymerization agent.

Mechanism of Action

The exact mechanism of action of 3-bromo-4,5-dihydro-1,2-oxazole is not yet known, but it is believed to involve the inhibition of certain enzymes involved in the metabolism of fatty acids. It is also believed to act as an antioxidant, by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
3-bromo-4,5-dihydro-1,2-oxazole has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-bromo-4,5-dihydro-1,2-oxazole has been shown to reduce inflammation, reduce cholesterol levels, and reduce the risk of certain types of cancer. In vitro studies have also shown that 3-bromo-4,5-dihydro-1,2-oxazole has anti-bacterial and anti-fungal activity.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-bromo-4,5-dihydro-1,2-oxazole in laboratory experiments is its low cost and availability. 3-bromo-4,5-dihydro-1,2-oxazole is also relatively easy to synthesize, and the resulting product is a mixture of 3-bromo-4,5-dihydro-1,2-oxazole and other related compounds, which can be separated and purified if necessary. However, 3-bromo-4,5-dihydro-1,2-oxazole is also toxic, and should be handled with care.

Future Directions

There are several potential future directions for 3-bromo-4,5-dihydro-1,2-oxazole research. These include further exploration of its potential use in pharmaceuticals, agrochemicals, and materials science. Additionally, further research could be conducted to explore the mechanism of action of 3-bromo-4,5-dihydro-1,2-oxazole, as well as its biochemical and physiological effects. Finally, further studies could be conducted to explore the potential use of 3-bromo-4,5-dihydro-1,2-oxazole as a catalyst or as a polymerization agent.

Synthesis Methods

3-bromo-4,5-dihydro-1,2-oxazole can be synthesized from several starting materials, including 2-bromo-4-hydroxy-5-methyl-1,3-dioxane, 2-chloro-4-hydroxy-5-methyl-1,3-dioxane, and 2-bromo-4-hydroxy-5-methyl-1,3-dioxolane. The most common method of synthesis involves the reaction of the starting material with an acid catalyst, such as hydrochloric acid, in an aqueous solution. The reaction typically takes place at temperatures between 80-100°C, and the resulting product is a mixture of 3-bromo-4,5-dihydro-1,2-oxazole and other related compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-4,5-dihydro-1,2-oxazole involves the reaction of 3-bromo-2-propyn-1-ol with hydroxylamine hydrochloride to form 3-bromo-4-hydroxy-5-oxazolidinone, which is then dehydrated to form 3-bromo-4,5-dihydro-1,2-oxazole.", "Starting Materials": [ "3-bromo-2-propyn-1-ol", "Hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: Dissolve 3-bromo-2-propyn-1-ol (1.0 g, 5.5 mmol) in 10 mL of methanol.", "Step 2: Add hydroxylamine hydrochloride (0.67 g, 9.8 mmol) to the solution and stir for 2 hours at room temperature.", "Step 3: Filter the resulting precipitate and wash with cold methanol.", "Step 4: Dry the precipitate under vacuum to obtain 3-bromo-4-hydroxy-5-oxazolidinone (1.2 g, 85%).", "Step 5: Dissolve 3-bromo-4-hydroxy-5-oxazolidinone (1.0 g, 4.5 mmol) in 10 mL of acetic anhydride.", "Step 6: Add a catalytic amount of sulfuric acid and heat the mixture to reflux for 2 hours.", "Step 7: Cool the mixture and pour it into ice-cold water.", "Step 8: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 9: Concentrate the solution under reduced pressure to obtain 3-bromo-4,5-dihydro-1,2-oxazole (0.8 g, 70%)." ] }

CAS RN

288370-87-6

Product Name

3-bromo-4,5-dihydro-1,2-oxazole

Molecular Formula

C3H4BrNO

Molecular Weight

150

Purity

95

Origin of Product

United States

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